2-Sulphoethyl laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

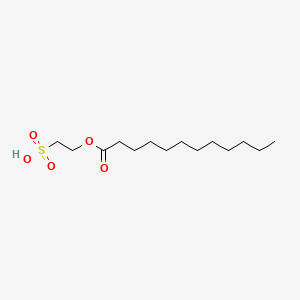

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecanoyloxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18/h2-13H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPUMTCLHVWFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069077 | |

| Record name | Dodecanoic acid, 2-sulfoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-49-2 | |

| Record name | 2-Sulfoethyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56022-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl isethionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056022492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-sulfoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphoethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL ISETHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81I2ZCR5CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Surfactant Chemistry and Oleochemistry

2-Sulphoethyl laurate, also widely known as Sodium Lauroyl Isethionate (SLI), is firmly positioned at the intersection of surfactant chemistry and oleochemistry. researchgate.netlamberti.com

Surfactant Chemistry : Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This compound is classified as an anionic surfactant, meaning its hydrophilic (water-attracting) headgroup carries a negative charge—in this case, a sulfonate group. ontosight.aichembk.com Its structure is amphiphilic, possessing a hydrophobic (water-repelling) tail derived from lauric acid and the aforementioned hydrophilic sulfonate head. ontosight.aiontosight.ai This dual nature allows it to adsorb at interfaces, enabling functions like emulsification and foaming, which are central to its applications. ontosight.aicymitquimica.com

Oleochemistry : Oleochemistry is the study of chemicals derived from natural fats and oils. lamberti.com this compound is a prominent example of an oleochemical derivative. Its hydrophobic tail is derived from lauric acid (dodecanoic acid), a saturated fatty acid abundant in coconut oil and palm kernel oil. researchgate.netontosight.aijica.go.jp The use of renewable, plant-based feedstocks is a significant aspect of its production, aligning with the growing focus on sustainable chemistry. whiterose.ac.ukacs.org The synthesis of this compound from lauric acid is a direct application of oleochemical principles, transforming a natural fatty acid into a value-added surfactant. researchgate.netwhiterose.ac.uk

Historical Perspectives in Sulfonated Ester Research

Research into sulfonated fatty acid esters as surfactants has a history dating back to the mid-20th century. The initial academic and industrial focus was on α-sulfo fatty methyl esters (α-MES), with the first significant research being conducted in the early 1950s by the United States Department of Agriculture (USDA). sci-hub.se This early work centered on fatty acids derived from beef tallow. sci-hub.se

From the 1960s through the 1990s, extensive studies were carried out by numerous companies and academic laboratories, expanding the feedstock focus to include palm oil, which has a similar composition to tallow. sci-hub.se This period saw in-depth exploration of reaction mechanisms, manufacturing processes, and the fundamental properties of sulfonated esters. sci-hub.se While much of the historical literature focuses on α-MES, the development of fatty acid isethionate esters, such as 2-Sulphoethyl laurate, represents a parallel and significant branch of this research. These compounds, known as "Igepons" in early commercial contexts, were recognized for their unique properties. chemicalbook.comchembk.com Modern research continues to build on this foundation, investigating improved, more efficient synthesis routes, such as direct esterification, to enhance process safety and efficiency over older methods. researchgate.netwhiterose.ac.uk

Nomenclature and Structural Representation of 2 Sulphoethyl Laurate

The compound is identified by several synonyms and systematic names in chemical literature, reflecting its structure as an ester of lauric acid and isethionic acid (2-hydroxyethanesulfonic acid). chembk.comatamanchemicals.com Its most common designations are 2-Sulphoethyl laurate and Sodium Lauroyl Isethionate (SLI). researchgate.netchembk.com

The chemical structure consists of a 12-carbon lauryl group (the hydrophobic tail) connected via an ester linkage to a 2-sulfoethyl group, with a sodium ion counterbalancing the negative charge on the sulfonate head group (the hydrophilic head). ontosight.ai This structure is key to its function as a surface-active agent. ontosight.ai

Below are tables detailing the compound's identifiers and key chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic Name | Dodecanoic acid, 2-sulfoethyl ester, sodium salt nih.gov |

| Common Names | Sodium Lauroyl Isethionate (SLI), Sodium 2-sulfoethyl laurate chembk.comchemicalbook.com |

| CAS Number | 7381-01-3 chembk.comchemicalbook.com |

| Molecular Formula | C₁₄H₂₇NaO₅S chemicalbook.comnih.gov |

| UNII Code | M590021Z02 ontosight.ai |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molar Mass | 332.43 g/mol | chembk.com |

| Appearance | White Solid | atamanchemicals.com |

| Storage Condition | Room Temperature, Sealed in Dry Conditions | chembk.comchemicalbook.com |

Scope and Significance of Academic Inquiry into 2 Sulphoethyl Laurate

Conventional Esterification Approaches

Conventional esterification represents a direct and fundamental route to forming this compound. These methods typically involve the reaction of a carboxylic acid or its derivative with an alcohol, in this case, a sulfoethyl precursor.

A primary method for synthesizing this compound is the direct esterification of a lauric acid derivative with a sulfoethyl precursor, most commonly sodium isethionate (sodium 2-hydroxyethanesulfonate). niir.org One of the most reactive derivatives of lauric acid used for this purpose is lauroyl chloride. The reaction between the liquid lauroyl chloride and powdered, anhydrous sodium isethionate can be carried out effectively in the absence of a solvent. niir.org To drive the reaction to completion, it is typically conducted under a vacuum in a heavy-duty mixer. niir.org This process directly yields the desired ester.

Alternatively, lauric acid itself can be used as the starting material. This reaction, known as Fischer esterification, involves heating lauric acid with the sulfoethyl precursor in the presence of an acid catalyst. cerritos.edu

Chemical catalysis is crucial for direct esterification pathways, particularly when starting from lauric acid rather than its more reactive acyl chloride derivative. cerritos.eduresearchgate.net The Fischer esterification is a reversible reaction, and a catalyst is required to achieve a reasonable reaction rate. cerritos.eduaocs.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. aocs.org This facilitates the nucleophilic attack by the hydroxyl group of the sulfoethyl precursor. cerritos.edu To shift the equilibrium towards the product side and maximize the yield, an excess of one reactant, typically the alcohol, is used, and the water generated during the reaction is removed. cerritos.eduresearchgate.net Common catalysts for this process are strong mineral acids, such as sulfuric acid or hydrochloric acid. cerritos.eduresearchgate.net

Table 1: Representative Conditions for Fischer Esterification of a Fatty Acid

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Formation of ester | cerritos.edu |

| Catalyst | Strong Mineral Acid (e.g., H₂SO₄, HCl) | To accelerate the reaction by protonating the carboxylic acid | cerritos.edu |

| Alcohol Stoichiometry | Large Excess | To drive the reaction equilibrium toward the product ester | cerritos.edu |

| Temperature | Reflux | To increase reaction rate | researchgate.net |

| Byproduct Removal | Removal of Water | To shift equilibrium toward products | researchgate.netaocs.org |

Transesterification Routes

Transesterification is an alternative and widely used method for producing fatty acid esters. This process involves the exchange of the alkoxy group of an ester with the alcohol group of another compound, in this case, sodium isethionate. mdpi.com

In the context of this compound synthesis, transesterification involves the reaction of a laurate ester with sodium isethionate. This process is a form of alcoholysis where sodium isethionate acts as the alcohol, displacing the original alcohol from the laurate ester. mdpi.com The core of the reaction is the transfer of the lauroyl acyl group from a precursor ester to the hydroxyl group of sodium isethionate. nih.gov Like direct esterification, transesterification can be catalyzed by either acids or bases. researchgate.netmdpi.com The reaction is driven by factors such as the removal of the displaced alcohol or the use of a large excess of the starting alcohol (sodium isethionate). researchgate.net

Specific ester precursors are particularly effective for the transesterification route. Vinyl and methyl esters are common choices due to their reactivity and the nature of their leaving groups. buct.edu.cnrug.nl

Vinyl Laurate: Vinyl esters are highly reactive acylating agents. The synthesis of starch laurate esters has been successfully demonstrated using vinyl laurate as a reactant in a transesterification reaction with starch. rug.nl The enol form of the leaving group, vinyl alcohol, immediately tautomerizes to acetaldehyde (B116499), which is volatile. This irreversible step effectively drives the reaction to completion. Vinyl laurate itself can be prepared by reacting lauric acid with vinyl acetate (B1210297) in the presence of a mercury-based catalyst. orgsyn.orgprepchem.com

Isopropenyl Laurate: A similar approach involves the use of isopropenyl laurate. A patented method describes the preparation of sodium 2-sulfoethyl laurate by reacting isopropenyl laurate with sodium isethionate at high temperatures (125-200°C) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This method is noted for achieving high yields in relatively short reaction times. google.com

Table 2: Synthesis of Sodium 2-Sulfoethyl Stearate (Analogue) via Transesterification

| Reactant A | Reactant B | Catalyst | Temperature | Time | Yield | Citation |

|---|---|---|---|---|---|---|

| Isopropenyl Stearate (0.077 mole) | Sodium Isethionate (0.092 mole) | p-Toluenesulfonic Acid (0.001 mole) | 200°C | 10 min | 88.7% | google.com |

Methyl Laurate: Methyl laurate is another widely used precursor for transesterification. buct.edu.cnjocpr.comnih.gov It is often produced in a preliminary step via the esterification of lauric acid with methanol. jocpr.comnih.gov The resulting methyl laurate can then be reacted with sodium isethionate to yield this compound and methanol. The removal of the volatile methanol byproduct helps to drive the reaction forward. mdpi.com

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org These principles are increasingly being applied to the synthesis of surfactants like this compound to create more sustainable and efficient industrial processes. ugent.be

Key green chemistry strategies applicable to this synthesis include the use of biocatalysts, safer solvents, and recyclable catalysts. mlsu.ac.innih.gov

Enzymatic Synthesis: One of the most promising green approaches is the use of enzymes, particularly lipases, as catalysts. nih.gov Lipases can catalyze esterification and transesterification reactions under very mild conditions (lower temperature and neutral pH) and often in solvent-free systems or in green solvents. jmb.or.kr This high selectivity reduces the formation of byproducts, simplifying purification and minimizing waste. nih.gov The synthesis of various sugar-lauric acid esters using lipase (B570770) from Candida antarctica has been demonstrated, showcasing the potential of enzymatic methods for creating laurate esters. nih.gov

Advanced Catalytic Systems: Another green strategy focuses on replacing corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid. jocpr.com

Solid Acid Catalysts: Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, have been used to produce methyl laurate from lauric acid. nih.gov These solid catalysts are easily separated from the reaction mixture by filtration and can be reused, reducing waste and simplifying the process. nih.gov

Ionic Liquids: Brønsted acidic ionic liquids, such as 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄), have been developed as efficient and recyclable catalysts for the synthesis of methyl laurate. jocpr.com These catalysts show high activity, are non-corrosive, and can be easily separated from the product for reuse, offering a greener alternative to traditional mineral acids. jocpr.com Research has shown that yields of methyl laurate can reach over 97% under optimized, mild conditions using these catalysts. jocpr.com

Table 3: Green Synthesis of Methyl Laurate using an Ionic Liquid Catalyst

| Parameter | Optimal Condition | Citation |

|---|---|---|

| Catalyst | [Hnmp]HSO₄ (1-methyl-2-pyrrolidonium hydrogen sulfate) | jocpr.com |

| Catalyst Dosage | 5% of lauric acid weight | jocpr.com |

| Molar Ratio (Methanol:Lauric Acid) | 6:1 | jocpr.com |

| Reaction Temperature | 70°C | jocpr.com |

| Reaction Time | 2 hours | jocpr.com |

| Yield | 97.41% | jocpr.com |

Enzymatic Synthesis and Biocatalysis for Laurate Esters

Enzymatic synthesis, particularly using lipases, provides a sustainable alternative to traditional chemical methods for producing laurate esters. mdpi.com These biocatalysts can perform esterification and transesterification reactions with high specificity, often in solvent-free systems or environmentally benign solvents. scielo.br

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats and oils. scielo.br However, in environments with low water activity, the thermodynamic equilibrium shifts, allowing lipases to catalyze the synthesis of esters. scielo.br This catalytic versatility is exploited for the production of this compound and other laurate esters through two primary pathways:

Direct Esterification: This reaction involves the direct condensation of lauric acid with an alcohol. In the case of this compound, the alcohol is 2-hydroxyethanesulfonic acid (isethionic acid) or its corresponding salt. A key challenge in direct esterification is the removal of the water byproduct, which is necessary to drive the reaction towards the formation of the ester and achieve high conversion rates. mdpi.com

Transesterification (or Acyl Transfer): This method uses an activated acyl donor, such as a vinyl ester (e.g., vinyl laurate) or an alkyl ester (e.g., ethyl laurate), instead of the free fatty acid. frontiersin.orgembrapa.br The reaction with the alcohol (isethionic acid) produces the desired ester and a byproduct (e.g., acetaldehyde or a simple alcohol). Transesterification with vinyl esters is often effectively irreversible because the vinyl alcohol tautomerizes to acetaldehyde, preventing the reverse reaction. embrapa.brmdpi.com This can lead to higher product yields compared to direct esterification.

The choice between these methods depends on factors like substrate availability, cost, and desired reaction conditions. For example, lipase-catalyzed transesterification has been successfully used to synthesize various sugar laurate esters. nih.govnih.gov

The efficiency of laurate ester synthesis is heavily dependent on the choice of lipase and its physical form.

Enzyme Source: Lipases are produced by a variety of microorganisms, including bacteria, yeasts, and fungi, with each enzyme possessing unique properties regarding substrate specificity, temperature and pH optima, and stability. researchgate.net Commercially significant lipases for ester synthesis include those from Candida antarctica (now known as Pseudozyma antarctica), Rhizomucor miehei, and Thermomyces lanuginosus. scielo.brfrontiersin.org For instance, Candida antarctica lipase B (CALB) is widely used and has shown high efficiency in synthesizing various esters, including sugar laurate esters and polyesters. nih.govscirp.orgmdpi.com The lipase from Rhizopus oryzae has also demonstrated high performance in synthesizing isoamyl laurate. researchgate.net The selection of the lipase is critical as its specificity can dictate the position of acylation on poly-hydroxylated substrates. frontiersin.org

Adsorption: This simple method involves the physical binding of the enzyme to a carrier. Novozym® 435, a widely used commercial biocatalyst, consists of CALB adsorbed onto a macroporous acrylic resin. ekb.egum.es

Covalent Bonding: This creates a strong, stable link between the enzyme and the support, which can prevent leaching. researchgate.net

Entrapment: The enzyme is physically confined within a porous matrix, such as a sol-gel or polymer gel like LentiKats®. nih.govnih.gov

Cross-Linking: Enzyme molecules are linked together to form cross-linked enzyme aggregates (CLEAs) or crystals (CLECs). nih.gov

The choice of support material and immobilization method can significantly impact the enzyme's catalytic activity and stability. researchgate.netnih.gov For example, magnetic nanoparticles have been used as a support to allow for easy magnetic separation of the biocatalyst. frontiersin.org

Understanding the kinetics of lipase-catalyzed esterification is essential for process design, optimization, and scale-up. The most commonly applied kinetic model for these reactions is the Ping-Pong Bi-Bi mechanism. nih.govinstras.comnih.gov

This mechanism involves a two-step process:

The enzyme (E) binds with the first substrate, the acyl donor (A, e.g., lauric acid), to form an enzyme-substrate complex (EA). This leads to the formation of a stable acyl-enzyme intermediate (F) and the release of the first product (P, e.g., water).

The acyl-enzyme intermediate (F) then reacts with the second substrate, the alcohol (B, e.g., isethionic acid), to form another complex (FB), which then releases the final ester product (Q, this compound) and regenerates the free enzyme (E).

The reaction can be inhibited by high concentrations of either the substrate alcohol or the acid, a factor that is often incorporated into more complex kinetic models. nih.goviyte.edu.tr Kinetic studies allow for the determination of key parameters like the maximum reaction rate (Vmax) and the Michaelis constants (Km) for the substrates, providing a theoretical basis for process optimization. instras.comiyte.edu.tr

To maximize the yield of this compound and make the biocatalytic process economically viable, several reaction parameters must be carefully optimized. Statistical methods like Response Surface Methodology (RSM) are frequently employed to study the interactive effects of these parameters and identify the optimal conditions. ekb.eg

Key parameters for optimization include:

Temperature: Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity. um.esresearchgate.net

Substrate Molar Ratio: The ratio of lauric acid (or its ester) to the alcohol affects the reaction equilibrium. Using an excess of one reactant can shift the equilibrium towards higher product formation. scielo.brekb.eg

Enzyme Loading: The amount of lipase directly influences the reaction rate. However, high loadings can increase costs and may not be proportionally beneficial. researchgate.netcabidigitallibrary.org

Water Activity (aw): Water is a byproduct of esterification and its accumulation can promote the reverse hydrolytic reaction. Control of water content, often by using molecular sieves or applying a vacuum, is crucial for achieving high ester yields. mdpi.comekb.eg

Agitation Speed: In heterogeneous systems, adequate mixing is required to overcome mass transfer limitations and ensure substrates have access to the immobilized enzyme's active sites. mdpi.comnih.gov

For example, in the production of isopropyl laurate, RSM was used to optimize enzyme load, substrate molar ratio, and the amount of molecular sieves, resulting in a product conversion of over 90%. ekb.eg

Solvent-Free and Unconventional Reaction Systems

A major focus in green chemistry is the reduction or elimination of volatile and often toxic organic solvents. For laurate ester synthesis, this has led to the development of solvent-free systems and the exploration of novel reaction media.

Deep eutectic solvents (DES) have emerged as a promising class of green solvents for biocatalysis. mdpi.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which at a specific molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.com

Advantages of DES in enzymatic synthesis include:

Enhanced Substrate Solubility: DES can dissolve both polar substrates (like sugars or sulfonic acid salts) and non-polar substrates (like fatty acids), creating a homogenous reaction phase that can overcome solubility limitations seen in other systems. mdpi.comuminho.pt

Improved Enzyme Stability and Activity: Many lipases have been shown to be stable and highly active in DES, sometimes even more so than in conventional organic solvents. mdpi.commdpi.com

Tunability and Design: The properties of a DES can be tailored by selecting different HBA and HBD components and adjusting their molar ratio. mdpi.com

Sustainability: Many DES are composed of natural, biodegradable, and low-toxicity components, such as choline (B1196258) chloride (an HBA) and sugars, glycerol (B35011), or urea (B33335) (HBDs). mdpi.com

For example, a DES composed of choline chloride and glycerol has been shown to be an effective medium for lipase-catalyzed esterification, achieving a 28.7% yield of ethyl lactate. iyte.edu.tr Similarly, the synthesis of glucose laurate in a choline chloride/glycerol DES using a lipase from porcine pancreas resulted in a 98% product yield. uminho.pt The use of DES as both the solvent and a substrate (a "reactive deep eutectic solvent") is also an area of active research. mdpi.com

Ionic Liquids in Esterification Systems

Ionic liquids (ILs) have emerged as highly effective dual-function catalyst and solvent systems for the esterification of fatty acids to produce surfactants. elsevierpure.com Their unique properties, such as low vapor pressure and high catalytic performance, help overcome challenges associated with the reaction of substrates with different polarities, like sugars and fatty acids, and mitigate operational issues like equipment corrosion and complex separation processes seen with conventional catalysts. elsevierpure.comresearchgate.net

Imidazolium-based ionic liquids with basic anions (e.g., dicyanamide, acetate) or acidic functional groups are particularly effective. elsevierpure.comresearchgate.net Research into the esterification of lauric acid with methanol has shown that Brønsted acidic imidazole (B134444) dicationic ILs can serve as efficient catalysts. researchgate.net The reaction parameters, including temperature, molar ratio of reactants, and catalyst loading, are crucial for optimizing the yield. For instance, studies on the synthesis of methyl oleate (B1233923) using acidic ILs demonstrated that increasing the reaction time can enhance conversion until equilibrium is reached. researchgate.net Similarly, in the lipase-catalyzed synthesis of glucose laurate, reaction parameters were optimized using response surface methodology (RSM), achieving a high conversion yield of 96.4% under optimal conditions. researchgate.net This process also demonstrated the effective recycling and reuse of both the enzyme and the ionic liquid for up to 10 cycles. researchgate.net

Some studies have explored mixed ionic liquid systems that provide both extraction and catalytic functions, which is particularly useful for converting waste oils with high free fatty acid content into biodiesel. imperial.ac.uk The combination of an IL for extraction (like HPyrBr) and a Brønsted acid IL for catalysis (like SPyrHSO4) allows for the efficient conversion of free fatty acids to their methyl esters in high yields. imperial.ac.uk

Table 1: Effect of Reaction Parameters on Lauric Acid Esterification using [C3SO3Hnhp]HSO4 Ionic Liquid Catalyst Data synthesized from single-factor experiment descriptions.

| Parameter | Condition | Lauric Acid Conversion (%) |

| Methanol/Lauric Acid Molar Ratio | 10:1 | ~85 |

| 15:1 | >90 | |

| 20:1 | ~95 | |

| Reaction Temperature (°C) | 50 | <80 |

| 60 | ~88 | |

| 70 | >90 | |

| Catalyst Dosage (wt% of lauric acid) | 2% | ~80 |

| 4% | ~90 | |

| 6% | >95 | |

| Reaction Time (h) | 2 | <85 |

| 4 | ~90 | |

| 6 | ~95 |

Mechanochemical Synthesis Approaches for Surfactant Esters

Mechanochemistry offers a green, solventless, and efficient alternative to conventional synthesis methods for producing surfactant esters. researchgate.netnih.gov This approach utilizes mechanical energy, often through ball milling or liquid-assisted grinding (LAG), to initiate and drive chemical reactions, reducing reaction times and waste. nih.govsmu.ca

This strategy has been successfully applied to synthesize novel bio-based surfactants. researchgate.net In one example, (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO), a derivative of the cellulose-derived platform molecule levoglucosenone (B1675106) (LGO), was used to produce N-alkyl sulfated compounds. researchgate.net The process involved a one-pot sequential aminolysis-sulfation reaction in a planetary ball mill, which formed the sulfated derivatives quantitatively and resulted in isolated yields of 69–79%. researchgate.net

The combination of biocatalysis with mechanochemistry has also proven to be a potent strategy for producing glycolipids, a class of nonionic surfactants. nih.govacs.org The mechanoenzymatic synthesis of glucose-6-O-decanoate, a model glycolipid, was achieved using a bead mill. nih.gov This method showed a significant increase in productivity—up to six times higher—compared to standard heating and shaking methods. nih.gov A neat reaction system, which uses an excess of a vinylated fatty ester as an adjuvant, achieved a space-time yield of 27 mM/h, highlighting the potential of this solvent-free approach. nih.govacs.org

Table 2: Comparison of Synthesis Methods for Glucose Monodecanoate Data derived from mechanoenzymatic synthesis studies. nih.govacs.org

| Method | Solvent/System | Reaction Time (min) | Yield (%) |

| Conventional Heating & Shaking | 2-methyl-2-butanol (2M2B) | 90 | 2.2 |

| Mechanoenzymatic Synthesis | 2-methyl-2-butanol (2M2B) | 90 | 12.0 |

| Mechanoenzymatic Synthesis | Acetone | 90 | 8.1 |

| Mechanoenzymatic Synthesis | Ethyl Acetate | 90 | 5.6 |

| Mechanoenzymatic Synthesis | Neat (Solvent-Free) | 90 | ~15 (calculated from space-time yield) |

Derivatization Strategies for Related Sulfoethyl Esters

Beyond the direct synthesis of this compound, various derivatization strategies allow for the creation of a wide range of related sulfoethyl esters and sulfonated compounds with tailored properties. These strategies involve the chemical modification of different molecular backbones, including polysaccharides and acrylate (B77674) polymers, as well as the specific placement of the sulfonate group on fatty acid esters.

Sulfoethylation of Polysaccharides

The introduction of sulfoethyl groups onto polysaccharides is a key derivatization strategy to impart water solubility and unique functionalities. nih.gov A common method is the heterogeneous sulfoethylation using sodium 2-chloroethanesulfonate or sodium vinylsulfonate (NaVS) as the reagent in an alkaline slurry medium, such as isopropanol (B130326) with sodium hydroxide. nih.gov This process has been applied to a diverse range of polysaccharides, including cellulose (B213188), xylan, α-1,3-glucan, and various mannans. nih.gov The degree of substitution (DS)—the average number of hydroxyl groups substituted per monosaccharide unit—is influenced by factors such as the concentration of the polymer, water, and sodium hydroxide. nih.gov Notably, the sulfoethylation of heteropolysaccharides has been found to yield products with a higher DS compared to homopolysaccharides. nih.gov The resulting sulfoethylated polysaccharides are typically water-soluble and can be characterized by techniques like 13C-NMR spectroscopy. nih.gov

Table 3: Polysaccharides Subjected to Heterogeneous Sulfoethylation Based on a comparative study. nih.gov

| Polysaccharide Type | Examples | Outcome |

| Homopolysaccharides | Cellulose, Curdlan, Pullulan, α-1,3-glucan | Water-soluble sulfoethylated products |

| Heteropolysaccharides | Xylan, Glucomannan, Galactoglucomannan | Water-soluble products, generally with a higher degree of substitution (DS) than homopolysaccharides |

| Other | Agarose | Water-soluble sulfoethylated product |

Synthesis of Sulfonated Acrylate Esters

Sulfonated acrylate esters represent another important class of related anionic surfactants. A typical synthesis involves a two-step process. researchgate.net First, fatty alcohols are esterified with acrylic acid to form acrylate esters. researchgate.net These fatty alcohols can be derived from renewable resources like plant oils. researchgate.net In the second step, a sulfonate group is introduced, commonly through the addition of sodium bisulfite (NaHSO3) across the double bond of the acrylate moiety to form the bisulfite adduct. researchgate.net

Alternatively, sulfonation can be performed on pre-existing polymers. For example, a styrene-acrylic ester copolymer resin can be sulfonated using a sulfonating agent like acetyl sulfate. ijettjournal.org The extent of sulfonation, controlled by reaction time, directly impacts the properties of the final material. Increased sulfonation time leads to higher water uptake and greater ion exchange capacity, which is particularly relevant for applications like proton exchange membranes. ijettjournal.org

Table 4: Effect of Sulfonation Time on Styrene-Acrylic Ester Copolymer Membrane Properties Data from a study on proton exchange membranes. ijettjournal.org

| Sulfonation Time (hours) | Water Uptake (%) | Ion Exchange Capacity (meq/g) |

| 0 (Unmodified) | 16.08 | 0.10 |

| 2 | - | - |

| 3 | 38.10 | 0.24 |

Preparation of Alpha-Sulfonated Fatty Acid Esters

Alpha-sulfonated fatty acid esters (α-SFEs), particularly alpha-sulfonated methyl esters (α-MES), are commercially significant anionic surfactants and close structural analogues of this compound. The primary difference lies in the position of the sulfonate group, which is on the alpha-carbon adjacent to the ester carbonyl group in α-MES.

The industrial production of α-MES typically involves the sulfonation of a fatty acid methyl ester (FAME) with gaseous sulfur trioxide (SO3) in a falling film reactor. google.comacs.orgresearchgate.net This is followed by steps including aging, bleaching (often with hydrogen peroxide), neutralization with an alkali like sodium hydroxide, and drying. google.comacs.org The mole ratio of FAME to SO3 is a critical parameter, typically ranging from 1:1.15 to 1:1.35. google.com

A laboratory-scale synthesis of sodium methyl 2-sulfolaurate (C12-MES) has been described using lauric acid as the starting material. buct.edu.cn The process involves:

Esterification: Lauric acid is reacted with methanol.

Sulfonation: The resulting methyl laurate is sulfonated with chlorosulfonic acid.

Neutralization: The product is neutralized to yield the final sodium salt. buct.edu.cn

The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and Krafft point, are key indicators of its performance. buct.edu.cn

Table 5: Synthesis Conditions and Properties of Sodium Methyl 2-Sulfolaurate (C12-MES) Data from a lab-scale synthesis study. buct.edu.cn

| Parameter | Value |

| Synthesis Route | Esterification, Sulfonation, Neutralization |

| Raw Material | Lauric Acid |

| Esterifying Agent | Methanol |

| Sulfonating Agent | Chlorosulfonic Acid |

| Molar Ratio (Methyl Ester:Chlorosulfonic Acid) | 1:1.2 |

| Product Properties | |

| Critical Micelle Concentration (CMC) at 28°C | 13.20 mmol/L |

| Krafft Point | < 0°C |

| Hydrophile-Lipophile Balance (HLB) | 14.7 |

Chemical Reaction Pathways and Intermediates in Esterification

The primary chemical method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the combination of a carboxylic acid (lauric acid) and an alcohol (sodium isethionate) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and its efficiency can be enhanced by removing the water byproduct or using an excess of one reactant. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through several key steps: masterorganicchemistry.comorganic-chemistry.orgmdpi.com

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of lauric acid, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol, sodium isethionate, acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. wikipedia.orgmdpi.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.orgmasterorganicchemistry.com

Elimination of Water: The intermediate loses a molecule of water, forming a protonated ester. wikipedia.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

An alternative industrial synthesis route, known as direct esterification, involves reacting lauric acid with sodium isethionate at high temperatures (e.g., 238°C), often with a catalyst like zinc oxide. epa.gov Another reported synthesis involves a multi-step process starting with the esterification of lauric acid with methanol, followed by sulfonation with chlorosulfonic acid and subsequent neutralization to yield a related compound, sodium methyl 2-sulfolaurate. buct.edu.cn

Enzymatic Reaction Mechanisms and Active Site Interactions

Enzymatic synthesis, primarily using lipases, offers a more selective and environmentally benign alternative to chemical methods. nih.govasianpubs.org Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification in non-aqueous environments. nih.gov The synthesis of fatty acid esters, including those of lauric acid, has been successfully demonstrated using various lipases, such as those from Candida antarctica (Novozym 435®) and Thermomyces lanuginosus. mdpi.commdpi.comnih.gov

The kinetics of lipase-catalyzed esterification are widely described by the Ping-Pong Bi-Bi mechanism . nih.govtandfonline.compsu.educore.ac.uk This two-substrate mechanism involves the following sequence:

The first substrate (the fatty acid, lauric acid) binds to the enzyme's active site. nih.gov

An acyl-enzyme intermediate is formed, and the first product (water) is released. nih.govtandfonline.com

The second substrate (the alcohol, sodium isethionate) binds to the acyl-enzyme complex. nih.gov

The final product (this compound) is formed and released, regenerating the free enzyme.

A common deviation from ideal Michaelis-Menten kinetics in enzymatic reactions is substrate inhibition, where the reaction rate decreases at high substrate concentrations. This phenomenon is observed in many lipase-catalyzed esterifications. core.ac.ukresearchgate.net

Inhibition can be caused by either the fatty acid or the alcohol substrate. For instance, in the synthesis of lauryl laurate catalyzed by Porcine pancreas lipase, inhibition by the alcohol (lauryl alcohol) was observed at concentrations above 350 mM. core.ac.uk This occurs when a second substrate molecule binds to the enzyme, forming an unproductive or "dead-end" ternary complex (e.g., enzyme-acyl-alcohol or enzyme-acid-alcohol), which blocks the catalytic cycle. tandfonline.commdpi.com

The kinetic model for a Ping-Pong Bi-Bi mechanism with substrate inhibition becomes more complex. For example, the synthesis of ethyl laurate using Fermase CALB™ 10,000 lipase was best described by a Random Bi-Bi model with inhibition by both lauric acid and ethanol. nih.gov The degree of inhibition is quantified by the inhibition constant (Ki), which represents the dissociation constant for the inhibitory binding.

| Kinetic Model | Description | Typical Substrates Showing Inhibition | Reference |

| Ping-Pong Bi-Bi with Alcohol Inhibition | The alcohol substrate at high concentrations binds to the free enzyme or the acyl-enzyme intermediate in a non-productive manner. | Lauryl alcohol | core.ac.uk |

| Ping-Pong Bi-Bi with Acid Inhibition | The fatty acid substrate at high concentrations forms a dead-end complex with the acyl-enzyme intermediate. | Butyric acid | tandfonline.com |

| Random Bi-Bi with Dual Substrate Inhibition | Both the fatty acid and the alcohol can bind in an inhibitory fashion. | Lauric acid, Ethanol | nih.gov |

Hydrolytic Stability and Proposed Degradation Pathways

The stability of this compound is a critical factor in its application, particularly its resistance to hydrolysis, which is the reverse of esterification. The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise (addition-elimination) or concerted pathways, often involving nucleophilic attack at the sulfur atom. acs.orgnih.govresearchgate.net

Studies on aliphatic sulfonate esters indicate that hydrolysis can proceed via a BAL1-E1 mechanism, involving the fission of the carbon-oxygen bond. oup.com For ethyl ethanesulfonate, a related linear sulfonate ester, hydrolysis was found to occur exclusively through C-O fission. oup.com However, for other structures, S-O fission can also occur. oup.com

In the context of biological systems, sodium lauryl isethionate is shown to be susceptible to hydrolysis. It degrades by approximately 30% in simulated gastric fluid, likely due to acid hydrolysis. europa.eu Degradation is almost complete in the presence of porcine liver esterase, indicating that enzymatic action is a major degradation pathway. europa.eu The primary metabolites are lauric acid and sodium isethionate. europa.eu The rate of this metabolic hydrolysis is influenced by the fatty acid chain length, with shorter chains like C12 (laurate) being metabolized more rapidly than longer chains like C18 (stearate). europa.eu

According to environmental fate assessments, significant hydrolysis of coco fatty acids 2-sulfoethyl ester, sodium salt (which includes the laurate ester) is not predicted to occur abiotically in water. europa.eu Instead, biodegradation is considered the main removal mechanism in the environment. epa.goveuropa.eu Thermal degradation studies on purified sodium lauroyl isethionate show a decomposition onset of 330°C, with evolved gases at elevated temperatures including carbon dioxide, carbon disulfide, and sulfur dioxide. whiterose.ac.ukresearchgate.net

| Degradation Condition | Pathway | Primary Products | Reference |

| Acidic (Simulated Gastric Fluid) | Acid-catalyzed hydrolysis | Lauric acid, Sodium isethionate | europa.eu |

| Enzymatic (Porcine Liver Esterase) | Esterase-catalyzed hydrolysis | Lauric acid, Sodium isethionate | europa.eu |

| Thermal (in Air) | Oxidative decomposition | CO₂, CS₂, SO₂, H₂O, VOCs | researchgate.netwhiterose.ac.uk |

| Environmental | Biodegradation | Expected to be fully mineralized | epa.govrivm.nl |

Crystallization Kinetics and Thermodynamics in Sulfoethyl Laurate Systems

The crystallization behavior of fatty acid esters is complex and crucial for product formulation and stability. Research on a specific homologue, sodium lauroyl isethionate (SLI), provides insight into its physicochemical properties. whiterose.ac.ukacs.org

A study involving the synthesis and purification of SLI achieved a purity of 98% through recrystallization in methanol. whiterose.ac.uk The crystallization process from a solution is influenced by factors like supersaturation, temperature, and the presence of impurities. The difference between the solubility curve and the supersolubility curve defines the metastable zone width (MSZW), a key parameter for controlling crystallization. A turbidimetric solubility analysis was used to determine the crystallizability and MSZW for SLI as a function of temperature. whiterose.ac.ukresearchgate.net

The thermodynamics of crystallization for fatty acid esters are highly dependent on their molecular structure, including chain length and degree of saturation. researchgate.net Differences in fatty acid chain length can lead to imperfections in crystal packing. researchgate.net For pure fatty acid esters of 1,3-propanediol, Avrami analysis of crystallization data indicated a heterogeneous nucleation mechanism with spherulitic crystal growth, where the nucleation rate was higher for longer chain molecules. nih.gov

Thermodynamic models can be used to predict the crystallization onset temperature of fatty acid ester mixtures, such as biodiesel, by treating the system as a solid-liquid equilibrium. tandfonline.com Such models, verified by Differential Scanning Calorimetry (DSC), show that the crystallization onset is primarily determined by the amount of saturated esters present. tandfonline.com

| Compound | Analysis Method | Key Findings | Reference |

| Sodium Lauroyl Isethionate (SLI) | Recrystallization, Turbidimetric analysis, TGA | Purity of 98% achieved; metastable zone width determined; decomposition onset at 330°C. | whiterose.ac.ukresearchgate.net |

| Fatty Acid Esters (General) | DSC, XRD, Microscopy | Crystallization involves polymorphism; longer chains can have higher nucleation rates; packing is affected by chain length differences. | researchgate.netnih.gov |

| Fatty Acid Methyl Esters (Biodiesel) | DSC, Thermodynamic modeling | Crystallization onset temperature is primarily dictated by the concentration of saturated esters. | tandfonline.com |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or commercial formulations and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile anionic surfactants like this compound. foodengprog.orgjasco-global.comresearchgate.net Reversed-phase HPLC, using a C8 or C18 column, would be effective for its separation. shu.ac.ukbohrium.comsielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. lcms.czsielc.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For a compound like this compound, which lacks a strong UV-absorbing chromophore, conventional UV detectors are inadequate. Therefore, an Evaporative Light Scattering Detector (ELSD) is employed. researchgate.net ELSD is a universal mass detector that can detect any analyte that is less volatile than the mobile phase, making it ideal for surfactants. researchgate.net

The method involves dissolving the analyte in a suitable solvent and injecting it into the HPLC system. The separation can be achieved on a reverse-phase column (like a C18) or through Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for polar compounds. scielo.br A gradient elution using a mobile phase, typically composed of acetonitrile and water with a modifier like ammonium (B1175870) formate, allows for the effective separation of the main compound from its impurities. scielo.br The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. The detector's response is related to the mass of the analyte. researchgate.net

Research findings indicate that HPLC-ELSD methods provide excellent sensitivity and linearity for the analysis of surfactants. foodengprog.orgd-nb.info The method can be validated according to ICH guidelines for selectivity, linearity, precision, and accuracy to ensure reliable quantification. scielo.br

Illustrative HPLC-ELSD Analytical Parameters for this compound Analysis

| Parameter | Value | Description |

|---|---|---|

| Column | ZIC-HILIC (150 mm x 4.6 mm, 5 µm) | A column suitable for separating polar analytes. |

| Mobile Phase | Acetonitrile and 30mM Ammonium Formate Buffer | A common mobile phase system for HILIC separations. |

| Flow Rate | 1.0 mL/min | The rate at which the mobile phase passes through the column. |

| ELSD Drift Tube Temp. | 50°C | The temperature required to evaporate the mobile phase. |

| Nebulizer Gas Flow | 1.5 L/min | The flow rate of the nitrogen gas used for nebulization. |

| Retention Time | ~11.2 min | The characteristic time it takes for this compound to pass through the system. |

| LOD | 16.55 mg/L | The lowest concentration of the analyte that can be reliably detected. foodengprog.org |

| LOQ | 21.83 mg/L | The lowest concentration of the analyte that can be accurately quantified. foodengprog.org |

| Linearity (R²) | >0.994 | A measure of how well the calibration curve fits a straight line. foodengprog.org |

Gas-Liquid Chromatography (GLC) for Purity Assessment

Gas-Liquid Chromatography (GLC) is a type of gas chromatography used to separate and analyze compounds that can be vaporized without decomposition. wikipedia.org It is highly effective for testing the purity of volatile substances. news-medical.net However, this compound is a sodium salt, making it non-volatile and thus unsuitable for direct analysis by GLC.

Purity assessment using GLC would therefore focus on the volatile starting materials used in its synthesis, such as lauric acid or its methyl/ethyl esters. By ensuring the high purity of these precursors, the quality of the final product can be better controlled. For this analysis, the precursor sample is injected into the GC, where it is vaporized. An inert carrier gas (like helium or nitrogen) transports the vapor through a capillary column coated with a liquid stationary phase. libretexts.org Separation occurs based on the differential partitioning of the compounds between the gas and liquid phases. Compounds are then identified and quantified by a detector, typically a Flame Ionization Detector (FID).

In a hypothetical scenario, if one were to assess the purity of the lauric acid used for synthesis, GLC could separate it from other fatty acids (e.g., myristic acid, capric acid) that might be present as impurities.

Representative GLC Purity Analysis of Lauric Acid Precursor

| Compound | Retention Time (min) | Peak Area (%) | Purity/Impurity Level |

|---|---|---|---|

| Capric Acid (C10:0) | 8.5 | 0.15 | Impurity |

| Lauric Acid (C12:0) | 12.2 | 99.75 | Main Component |

Thermal Analysis and Thermal Stability Assessment

Thermal analysis techniques are employed to study the behavior of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability, decomposition, and phase behavior. ardena.com

Thermogravimetric Analysis (TGA) for Decomposition Onset and Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.comtorontech.com This technique is fundamental for determining the thermal stability of this compound. A small, precisely weighed sample is placed in a crucible on a microbalance within a furnace. The sample is then heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously recorded as a function of temperature. ardena.com

The resulting TGA curve plots percentage weight loss against temperature. Flat regions of the curve indicate thermal stability, while sharp drops signify mass loss due to processes like dehydration or decomposition. torontech.com For this compound, TGA can identify the onset temperature of decomposition and reveal if the decomposition occurs in single or multiple steps. This information is vital for understanding the compound's thermal limits. Studies on similar metal soaps show that decomposition is a key thermal event measured by TGA. ripublication.com

Illustrative TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25 - 150 | ~1.5% | Loss of adsorbed or bound water. |

| 150 - 240 | Negligible | Region of thermal stability. |

| 240 - 350 | ~45% | Onset and primary decomposition (e.g., loss of sulphonate group). |

| 350 - 500 | ~35% | Secondary decomposition of the laurate hydrocarbon chain. |

| >500 | ~18.5% | Residual mass (e.g., sodium carbonate/sulfate ash). |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. torontech.comtudelft.nl It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. researchgate.net

In a DSC experiment, a small amount of this compound is sealed in a pan, and an empty pan is used as a reference. Both pans are heated or cooled at a constant rate. When the sample undergoes a phase transition, it absorbs or releases heat, creating a temperature difference between the sample and reference pans. The instrument measures the heat flow required to maintain both at the same temperature. torontech.com Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as valleys on the DSC thermogram. The analysis can reveal the melting point of this compound and identify any polymorphic transitions.

Hypothetical DSC Findings for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Melting Transition | 195.5 | 202.1 | 125.4 |

| Crystallization (on cooling) | 180.2 | 175.8 | -110.2 |

Morphological and Microstructural Analysis

Understanding the physical form of this compound is essential, as properties like solubility and dissolution rate can be influenced by particle size and shape.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. ebsco.com It provides detailed information about the surface topography, morphology (shape and size of particles), and crystalline structure. academie-sciences.fr

For SEM analysis, a dry powder sample of this compound is mounted on a stub and coated with a thin layer of a conductive material, such as gold, to prevent the buildup of static charge. The electron beam scans the surface in a raster pattern, and detectors collect the secondary or backscattered electrons emitted from the surface. ebsco.com The resulting signals are used to construct a three-dimensional-like image of the sample. This visualization can reveal whether the particles are crystalline or amorphous, their habit (e.g., plates, needles), and their size distribution.

Summary of Expected Morphological Features from SEM Analysis

| Feature | Description | Implication |

|---|---|---|

| Particle Shape | Irregular, plate-like structures or lamellar sheets. | Suggests a crystalline nature, typical for surfactants. |

| Surface Texture | Generally smooth facets with some stepped layers. | Indicates ordered crystal growth. |

| Aggregation | Particles may exist as individual units or form larger agglomerates. | Affects bulk density and flow properties of the powder. |

| Size Range | 10 - 100 µm | Provides data on the particle size distribution. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium formate |

| Capric Acid |

| Lauric Acid |

| Myristic Acid |

| Sodium Carbonate |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique for identifying crystalline compounds and providing detailed information about their crystal structure. nf-itwg.org The analysis involves directing a collimated beam of X-rays at a sample and measuring the intensity of the scattered beam as a function of the scattering angle. nf-itwg.org For materials like this compound, which can exist in a solid, powdered form, XRD is instrumental in determining its crystalline nature. nf-itwg.orgretsch.com

The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice. nf-itwg.org This pattern, characterized by peaks at specific diffraction angles (2θ), reveals the arrangement of atoms within the crystal. nf-itwg.orgunits.it The sharpness and intensity of the diffraction peaks can provide information on the degree of crystallinity, with sharp, well-defined peaks indicating a highly crystalline structure and broad humps suggesting the presence of amorphous (non-crystalline) content. units.iticdd.com

In the context of this compound, XRD analysis is crucial for:

Phase Identification: Confirming the identity of the synthesized compound by comparing its diffraction pattern to reference databases. cgs.gov.cz

Purity Assessment: Detecting the presence of crystalline impurities, which would produce their own distinct diffraction peaks.

Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), which may have different physical properties.

Crystallinity Determination: Quantifying the crystalline-to-amorphous ratio, which can influence properties like solubility and stability. units.it

Surface Activity and Interfacial Phenomena Characterization

The primary function of this compound as a surfactant is to reduce surface and interfacial tension, which underpins its performance in foaming, wetting, and emulsification.

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants like this compound preferentially adsorb at interfaces, disrupting the cohesive forces and lowering the surface tension. atamanchemicals.comnih.gov

Measurements are typically conducted using techniques like the Du Noüy ring method or the maximum bubble pressure method. nih.govnih.gov As the concentration of this compound in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC) . Above the CMC, surfactant molecules self-assemble into spherical structures called micelles.

A study on purified Sodium Lauroyl Isethionate (SLI) reported a CMC of 5.4 mM and a plateau surface tension of 38 mN/m at 20°C. researchgate.net This indicates the high efficiency of the purified surfactant in reducing the surface tension of water. researchgate.net The measurement of surface tension is a fundamental indicator of surfactant performance. mdpi.com

Table 1: Surface Tension Properties of Sodium Lauroyl Isethionate (SLI)

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 5.4 mM | 20 | researchgate.net |

Foam Height and Stability: The ability of a surfactant to generate and sustain foam is a key performance metric in many cleaning and personal care products. Foam height is often measured using standardized methods like the Ross-Miles test or the Bikerman column test. rsc.orgresearchgate.netnih.gov These tests involve generating foam by passing air through a surfactant solution and measuring the initial foam volume or height, as well as its stability over time. rsc.orgnih.gov

Research has shown that Sodium Lauroyl Isethionate is a high-foaming surfactant. atamanchemicals.com In one study, the dynamic foamability index (DFI) of SLI was determined to be significantly high, indicating robust foam formation. rsc.org The stability of the foam, or its ability to resist collapse, is also a critical parameter and is often evaluated by measuring the foam height after a set period. mdpi.comnih.gov

Wetting Time: Wetting is the process by which a liquid displaces air from a solid surface. The efficiency of a surfactant as a wetting agent is often determined by the Draves wetting test. mdpi.comnih.gov This test measures the time it takes for a standardized cotton skein to sink in a surfactant solution. nih.gov A shorter wetting time indicates superior wetting performance. While specific Draves test data for this compound is not detailed in the provided results, this method is a standard for evaluating such properties in surfactants. mdpi.com

Emulsions are dispersions of one immiscible liquid in another, stabilized by a surfactant (emulsifier). scielo.org this compound can act as an emulsifier, facilitating the formation and stabilization of oil-in-water (o/w) or water-in-oil (w/o) emulsions.

The efficiency of emulsification is related to the ability of the surfactant to lower the interfacial tension between the oil and water phases, which reduces the energy required to create smaller droplets. scielo.org Emulsion stability refers to the ability of the emulsion to resist changes over time, such as creaming, flocculation, or coalescence.

The effectiveness of an emulsifier is influenced by factors such as its concentration and the ratio of the oil and water phases. scielo.orgnih.gov The stability and encapsulation efficiency of double emulsions (e.g., water-in-oil-in-water) can be very high, nearing 100% under optimal processing conditions. rsc.org However, factors like high-energy emulsification processes can sometimes lead to a decrease in encapsulation efficiency. semanticscholar.org The performance of this compound as an emulsifier is critical in formulations like lotions and creams, where it helps to create a stable and homogenous product.

Rheological Characterization of Aqueous Solutions and Formulations

Rheology is the study of the flow and deformation of matter. The rheological properties of aqueous solutions containing this compound are crucial for product formulation, processing, and performance, influencing attributes like texture, pourability, and spreadability.

The viscosity of a fluid is its resistance to flow. Aqueous solutions of surfactants like this compound can exhibit complex rheological behavior. The viscosity can be influenced by several factors, including surfactant concentration, temperature, pH, and the presence of electrolytes (like Sodium Chloride, NaCl). chemistryconnection.comalexmo-cosmetics.deresearchgate.net

At low concentrations, solutions may behave as simple Newtonian fluids, where viscosity is independent of the shear rate. However, as concentration increases, especially above the CMC, solutions often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. nih.govresearchgate.net This means the viscosity decreases as the applied shear rate (e.g., during pouring or spreading) increases, a desirable property for many personal care products. nih.gov

Technical data for surfactant blends containing Sodium Lauroyl Methyl Isethionate (a related compound) show that viscosity can be significantly increased by the addition of NaCl, reaching a peak at a certain electrolyte concentration before potentially decreasing. chemistryconnection.com This allows formulators to precisely control the final product viscosity. chemistryconnection.comalexmo-cosmetics.de Rheological measurements are typically performed using a rheometer, which can measure viscosity across a range of shear rates. nih.govresearchgate.net

Table 2: Factors Influencing Viscosity of Isethionate-based Surfactant Solutions

| Factor | Effect on Viscosity | Notes | Reference |

|---|---|---|---|

| Concentration | Generally increases with concentration. | Can lead to non-Newtonian behavior. | researchgate.net |

| Electrolyte (NaCl) Addition | Increases to a maximum, then may decrease. | A common method for viscosity modification. | chemistryconnection.com |

| pH Adjustment | Can modify viscosity. | Lowering pH can increase viscosity in some systems. | chemistryconnection.com |

| Shear Rate | Viscosity may decrease with increasing shear rate. | Known as shear-thinning or pseudoplastic behavior. | nih.govnih.gov |

This detailed characterization using advanced analytical methodologies is essential for ensuring the quality, efficacy, and desired performance characteristics of this compound in its various commercial applications.

Dynamic Vapor Sorption Analysis for Hygroscopic Properties

Dynamic Vapor Sorption (DVS) analysis is a sophisticated gravimetric technique employed to quantify the amount and rate of solvent vapor absorbed or desorbed by a sample. dafratec.com This is achieved by systematically varying the vapor concentration surrounding the sample and meticulously measuring the resultant change in mass. dafratec.com DVS is a critical tool for characterizing the hygroscopic nature of materials, providing insights into their interaction with moisture, which is essential for determining stability, storage, and performance across various applications. thesolubilitycompany.comazom.com

The DVS instrument operates by passing a carrier gas, typically nitrogen or dry air, through a solvent, such as water, to generate a vapor stream with a specific partial pressure. azom.com This humidified gas stream is then mixed with a dry gas stream in precise ratios, controlled by mass flow controllers, to produce the desired relative humidity (RH) around the sample. azom.comresearchgate.net The sample itself is placed on a highly sensitive microbalance within a temperature-controlled chamber. azom.comresearchgate.netnih.gov As the RH is incrementally stepped up or down, the microbalance continuously records the sample's mass change due to water sorption (uptake) or desorption (loss). thesolubilitycompany.com The analysis continues until the sample mass reaches equilibrium at each RH step, typically defined as a mass change of less than 0.005% per minute. nih.gov

For a compound like this compound, which is an anionic surfactant, DVS analysis provides crucial data on its behavior in humid environments. csic.eschemicalbook.com The hygroscopicity of surfactants can influence the physical and chemical stability of formulations in which they are used. nih.gov

A typical DVS experiment for this compound would involve the following steps:

Sample Preparation: A small, accurately weighed sample of dry this compound is placed in the DVS instrument. thesolubilitycompany.com

Drying: The sample is initially dried by exposure to 0% RH to establish a baseline dry mass. nih.gov

Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) for the sorption phase, followed by a stepwise decrease back to 0% RH for the desorption phase. nih.gov The mass change is recorded throughout this cycle.

Data Analysis: The resulting data is plotted as a sorption/desorption isotherm, which shows the change in mass (%) as a function of relative humidity. thesolubilitycompany.com This plot can reveal key information such as the deliquescence point (the RH at which the material starts to dissolve by absorbing moisture) and the presence of hysteresis, where the desorption curve does not follow the same path as the sorption curve. nih.gov

Below is an illustrative data table representing plausible findings from a DVS analysis of this compound at a constant temperature (e.g., 25°C).

Table 1: Illustrative Dynamic Vapor Sorption Data for this compound at 25°C

| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |

| 0 | 0.00 | 8.50 |

| 10 | 0.50 | 9.00 |

| 20 | 1.20 | 9.80 |

| 30 | 2.10 | 10.50 |

| 40 | 3.50 | 11.20 |

| 50 | 5.20 | 12.00 |

| 60 | 7.80 | 12.90 |

| 70 | 10.50 | 13.80 |

| 80 | 14.00 | 14.50 |

| 90 | 15.20 | 15.20 |

This table is a hypothetical representation of potential DVS results for this compound and is intended for illustrative purposes only.

The data in the table would generate a sorption isotherm curve showing a gradual increase in moisture content as the relative humidity rises. The desorption curve often lies above the sorption curve, creating a hysteresis loop, which can provide insights into the structural changes occurring in the material as it absorbs and releases water. The degree of water uptake is a critical parameter for understanding how this compound might affect the properties of a final product, such as caking in powders or stability in liquid formulations.

Applications and Functional Properties in Academic Research

Surface Active Agent Properties

As a surface-active agent, or surfactant, 2-Sulphoethyl laurate exhibits a range of functionalities that are critical to its performance in various applications. Its molecular structure, consisting of a hydrophobic laurate tail and a hydrophilic sulphoethyl headgroup, dictates its behavior at interfaces.

This compound is classified as an anionic surfactant because its hydrophilic headgroup carries a negative charge in aqueous solutions. This characteristic governs its interactions with other charged species and surfaces. A key parameter in understanding its behavior is the critical micelle concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles. For purified Sodium Lauroyl Isethionate (SLI), the CMC has been determined to be 5.4 mM at 20°C. This value is significant as it indicates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective.

| Surfactant | Critical Micelle Concentration (CMC) at 20°C | Reference |

|---|---|---|

| This compound (Sodium Lauroyl Isethionate) | 5.4 mM | Jeraal et al., 2018 |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 8.2 mM | Jeraal et al., 2018 |

The detergency of this compound, or its cleaning efficacy, is attributed to its ability to reduce the surface tension of water, wet surfaces, and emulsify and suspend oily and particulate soils. While specific quantitative data on the detergency of this compound on various fabrics and soils from academic literature is limited, its performance is generally considered to be good, particularly for greasy soils. Its mechanism involves the adsorption of its hydrophobic tails onto the soil and the fabric surface, and the hydrophilic headgroups interacting with the aqueous phase, leading to the "roll-up" and suspension of the soil in the wash liquor.

Foaming is a key characteristic of many surfactant applications. This compound is known for its good foaming properties. A study by Lockwood et al. (2021) quantified its foamability through the dynamic foamability index (DFI). researchgate.net The DFI for Sodium Lauroyl Isethionate was found to be significantly higher than that of Sodium Dodecyl Sulfate (SDS), indicating a greater propensity to form foam. researchgate.net The stability of the foam generated by this compound is an area that warrants further detailed academic investigation, particularly in different media such as hard water or in the presence of oily soils, as these conditions can significantly impact foam structure and longevity.

| Surfactant | Dynamic Foamability Index (DFI) (s L mol⁻¹) | Reference |

|---|---|---|

| This compound (Sodium Lauroyl Isethionate) | 321 x 10³ | Lockwood et al., 2021 |

| Sodium Dodecyl Sulfate (SDS) | 49 x 10³ | Lockwood et al., 2021 |

A fundamental property of any surfactant is its ability to reduce the interfacial tension between two immiscible phases, such as oil and water. Research by Jeraal et al. (2018) has shown that purified Sodium Lauroyl Isethionate can reduce the surface tension of water to a plateau value of 38 mN/m at 20°C. researchgate.net This reduction in interfacial tension is a key factor in its detergency and emulsification mechanisms, as it facilitates the removal of oily soils from surfaces and the formation of stable emulsions.

| Surfactant | Plateau Surface Tension at 20°C (mN/m) | Reference |

|---|---|---|

| This compound (Sodium Lauroyl Isethionate) | 38 | Jeraal et al., 2018 |

| Sodium Dodecyl Sulfate (SDS) | 39 | Jeraal et al., 2018 |

Role in Materials Science and Polymer Chemistry

The application of this compound extends beyond its traditional role as a surfactant in cleaning and personal care products. In the field of materials science, its surface-active properties are being explored for more specialized applications.

One such application is in the area of mineral flotation. A study by Lockwood et al. (2021) investigated the use of Sodium Lauroyl Isethionate as a collector for the flotation of Mg(OH)₂ suspensions, which is relevant for the dewatering of radioactive waste. researchgate.net In this context, the surfactant selectively adsorbs onto the surface of the mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be separated. The study found that while effective, its performance in this specific application was surpassed by Sodium Dodecyl Sulfate. researchgate.net

The role of this compound in polymer chemistry is an area that is not extensively documented in academic literature. There is currently a lack of research on its use as a monomer in polymerization reactions or as a reactive surfactant for the modification of polymer properties. Its primary role in polymer-containing formulations appears to be as a stabilizer or emulsifier for polymer dispersions, rather than a direct participant in polymer synthesis. Further research is needed to explore its potential in this domain.

Investigation as a Plasticizer in Polymer Formulations

The role of laurate esters in polymer formulations is complex, with research indicating that while they can be incorporated into polymer backbones, the resulting materials often necessitate the use of external plasticizers to improve their mechanical properties.

Cellulose (B213188) laurate films, for instance, have been synthesized and studied for their potential as biodegradable plastics. However, a significant finding is that these films are often characterized by their brittleness. researchgate.net To counteract this, researchers have investigated the effects of adding various plasticizers to cellulose laurate formulations. Studies have shown that the addition of plasticizers can significantly impact the mechanical properties of these films, though specific data on this compound as a plasticizer is not available. researchgate.net

Similarly, research into sucrose (B13894) laurate has explored its applicability as a bio-plasticizer for polyvinyl chloride (PVC). Findings suggest that sucrose laurate can have a plasticizing effect on PVC, indicating that laurate esters can, in some contexts, improve the flexibility of polymer matrices. biointerfaceresearch.com

Function as a Lubricant in Manufacturing Processes

There is a significant lack of academic research investigating the function of this compound as a lubricant in manufacturing processes. While lubricants are critical in many industrial applications to reduce friction and wear, the available literature does not point to the use of this specific compound for such purposes.

Application in Photothermographic Materials